

Application Notes and Protocols: In Vitro Kinase Assay for SIKs-IN-1

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SIKs-IN-1

Cat. No.: B12395529

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Audience: Researchers, scientists, and drug development professionals.

Introduction

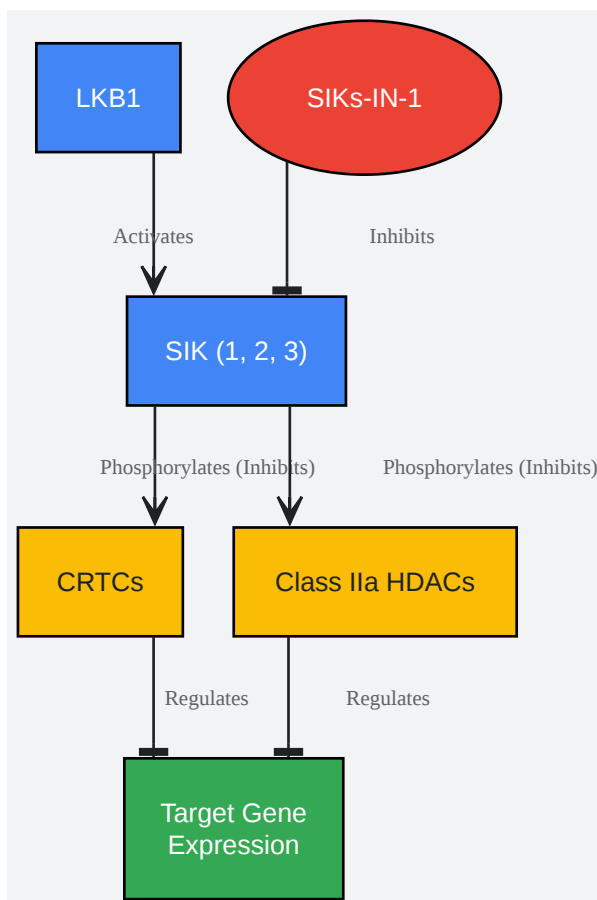
Salt-Inducible Kinases (SIKs) are a family of serine/threonine kinases belonging to the AMP-activated protein kinase (AMPK) family.^[1] This family consists of three isoforms: SIK1, SIK2, and SIK3.^{[1][2]} Initially identified for their expression in the adrenal glands in response to high salt intake, SIKs are now recognized as crucial regulators in various physiological processes, including metabolism, inflammation, and cell proliferation.^{[2][3]} Dysregulation of SIK activity has been implicated in several diseases, such as cancer, metabolic disorders, and inflammatory conditions.^{[1][2]}

SIKs-IN-1 is a potent inhibitor of SIKs. Like many kinase inhibitors, it is designed to compete with ATP by binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates.^[2] This characteristic makes **SIKs-IN-1** a valuable chemical probe for studying the biological roles of SIKs and a potential starting point for therapeutic drug development. These application notes provide a detailed protocol for performing an in vitro kinase assay to characterize the inhibitory activity of **SIKs-IN-1** against SIK isoforms.

SIK Signaling Pathway

The activation of SIKs is primarily regulated by the upstream kinase, Liver Kinase B1 (LKB1), which phosphorylates a specific threonine residue within the activation loop of SIKs.^{[4][5]} Once

activated, SIKs phosphorylate and regulate the activity of downstream transcription factors and co-activators, such as CREB-regulated transcription coactivators (CRTC)s and Class IIa histone deacetylases (HDACs).[4] Phosphorylation by SIKs typically leads to the sequestration of these proteins in the cytoplasm, preventing them from regulating gene expression in the nucleus.[4] Inhibition of SIKs allows for the dephosphorylation and nuclear translocation of CRTC)s and HDACs, leading to changes in the expression of target genes.[2]



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Caption: SIK signaling pathway and the inhibitory action of **SIKs-IN-1**.

Experimental Protocol: In Vitro SIK Kinase Assay

This protocol describes the determination of the inhibitory activity of **SIKs-IN-1** against SIK family kinases using a luminescence-based ADP detection method. The amount of ADP produced in the kinase reaction is quantified and is directly proportional to the kinase activity.

Materials and Reagents

Reagent/Material	Supplier	Catalog # (Example)	Storage
Recombinant Human SIK1	BPS Bioscience	100424	-80°C
Recombinant Human SIK2	SignalChem	S08-11G	-80°C
Recombinant Human SIK3	Carna Biosciences	01-153	-80°C
SIKs-IN-1	Selleckchem	S8483	-20°C
Amara Peptide Substrate	BPS Bioscience	N/A (in kit)	-20°C
ATP (10 mM)	Promega	V9121	-20°C
5x Kinase Assay Buffer	BPS Bioscience	79334	-20°C
ADP-Glo™ Kinase Assay Kit	Promega	V9101	-20°C
White, 96-well plates	Corning	3917	Room Temp
DMSO	Sigma-Aldrich	D2650	Room Temp

Reagent Preparation

- 1x Kinase Assay Buffer: Prepare by diluting the 5x Kinase Assay Buffer with sterile deionized water. For 100 reactions, mix 600 µl of 5x buffer with 2400 µl of water.[\[6\]](#) Keep on ice.
- **SIKs-IN-1** Stock and Dilutions: Prepare a 10 mM stock solution of **SIKs-IN-1** in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. The final concentration in the assay will be 100-fold lower.
- ATP Solution: Thaw the ATP stock solution. The final concentration in the assay should be at or near the Km value for the specific SIK isoform, if known. A common starting concentration

is 10 μ M. Dilute the stock ATP in 1x Kinase Assay Buffer.

- SIK Enzyme Preparation: Thaw the recombinant SIK enzymes on ice. Dilute each kinase to the desired working concentration (e.g., 1-5 ng/ μ L) using 1x Kinase Assay Buffer.^[6] Keep the diluted enzyme on ice and use it promptly. Avoid multiple freeze-thaw cycles.^[6]
- Substrate Solution: Prepare the Amara peptide substrate solution at the desired concentration (e.g., 1 mg/mL) in 1x Kinase Assay Buffer.

Assay Procedure

The following procedure is for a single 96-well plate. All reactions should be performed in triplicate.

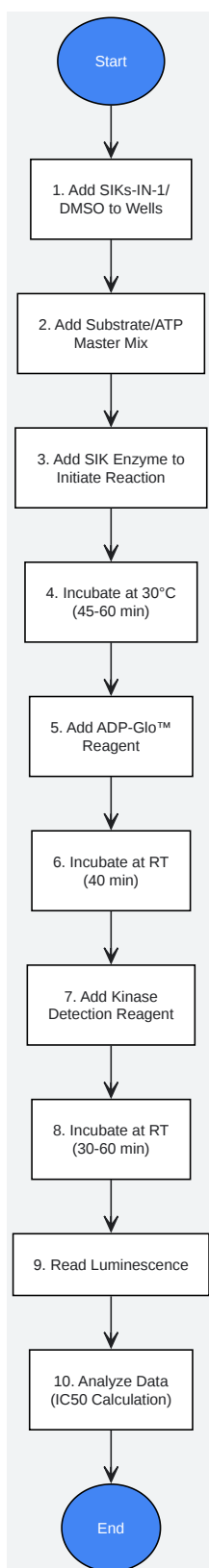
- Compound Addition: Add 1 μ L of **SIKs-IN-1** serial dilutions to the wells of a white 96-well plate. For "Positive Control" (max activity) and "Blank" (no enzyme) wells, add 1 μ L of DMSO.^[6]
- Master Mix Preparation: Prepare a Master Mix containing the substrate and ATP. For each 25 μ L reaction, you will need:
 - 12.5 μ L of 2x Kinase Assay Buffer
 - 5 μ L of ATP solution (to achieve desired final concentration)
 - 5 μ L of Substrate solution
- Reaction Initiation:
 - To the "Test Inhibitor" and "Positive Control" wells, add 12.5 μ L of the Master Mix.
 - Add 12.5 μ L of 1x Kinase Assay Buffer to the "Blank" wells.
 - Initiate the kinase reaction by adding 12.5 μ L of the diluted SIK enzyme to the "Test Inhibitor" and "Positive Control" wells.
- Incubation: Mix the plate gently on a shaker and incubate at 30°C for 45-60 minutes.^[6]

- Detection (Using ADP-Glo™):
 - After incubation, add 25 µL of ADP-Glo™ Reagent to each well.
 - Incubate the plate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
 - Add 50 µL of Kinase Detection Reagent to each well.
 - Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
- Data Reading: Measure the luminescence using a plate-reading luminometer.

Data Analysis

- Subtract Background: Subtract the average luminescence value of the "Blank" wells from all other wells.
- Calculate Percent Inhibition: Use the following formula: $\% \text{ Inhibition} = 100 * (1 - (\text{Luminescence_Inhibitor} / \text{Luminescence_Positive_Control}))$
- Determine IC50: Plot the percent inhibition against the logarithm of the **SIKs-IN-1** concentration. Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Experimental Workflow



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Caption: Workflow for the in vitro SIK kinase inhibition assay.

Data Presentation

The following tables represent example data that could be generated from this assay protocol.

Table 1: Percent Inhibition of SIK Isoforms by **SIKs-IN-1** at 1 μ M

Kinase Isoform	Average Luminescence (RLU)	% Inhibition
SIK1		
Positive Control	850,000	0%
+ 1 μ M SIKs-IN-1	95,000	88.8%
SIK2		
Positive Control	920,000	0%
+ 1 μ M SIKs-IN-1	78,000	91.5%
SIK3		
Positive Control	780,000	0%
+ 1 μ M SIKs-IN-1	150,000	80.8%

Table 2: IC₅₀ Values of **SIKs-IN-1** against SIK Isoforms

Kinase Isoform	IC ₅₀ (nM)	Hill Slope	R ²
SIK1	75.2	-1.1	0.995
SIK2	48.5	-1.2	0.998
SIK3	120.8	-1.0	0.992

These results would indicate that **SIKs-IN-1** is a potent inhibitor of all three SIK isoforms, with the highest potency observed against SIK2.

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